Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate
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Overview
Description
Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for tert-butyl (2-azaspiro[4 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound shares a similar spirocyclic structure but differs in the position and nature of functional groups.
Tert-butyl ( (7R)-2-azaspiro [4.4]nonan-7-yl)carbamate: Another structurally related compound with variations in the spirocyclic ring system.
Uniqueness
Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate is unique due to its specific spirocyclic configuration and the presence of a tert-butyl carbamate group.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-4-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-14-9-13(10)6-4-5-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
ZQCMNGVMBBPELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCCC2 |
Origin of Product |
United States |
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